2,6-Dimethoxynicotinoyl chloride

Descripción general

Descripción

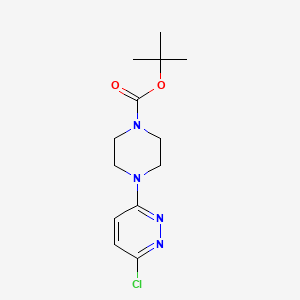

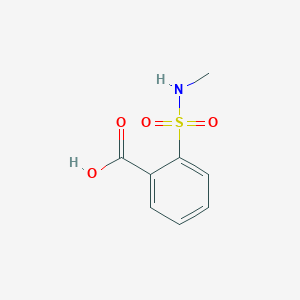

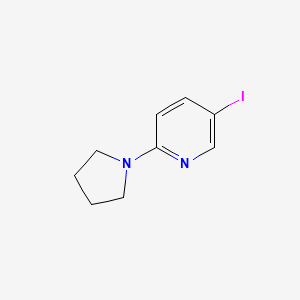

2,6-Dimethoxynicotinoyl chloride is a chemical compound with the molecular formula C8H8ClNO3 . It has a molecular weight of 201.61 g/mol . This compound is used for research purposes .

Synthesis Analysis

The synthesis of 2,6-Dimethoxynicotinoyl chloride involves the reaction of 2,6-dimethoxynicotinic acid with thionyl chloride and N,N-diisopropylethylamine in 1,2-dichloroethane at 20℃ for 2 hours . Another method involves the reaction of 2,6-dimethoxyisonicotinic acid with thionyl chloride in toluene for 4 hours under reflux .Aplicaciones Científicas De Investigación

Enzymatic Modification in Antioxidant Synthesis

2,6-Dimethoxyphenol, closely related to 2,6-dimethoxynicotinoyl chloride, has been studied for its potential as an antioxidant compound. Laccase-mediated oxidation of 2,6-dimethoxyphenol can produce compounds with higher antioxidant capacity, such as a dimer with significantly improved antioxidant properties (Adelakun et al., 2012).

Applications in Potentiometric Sensors

Dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate (DDB), which shares structural similarities with 2,6-dimethoxynicotinoyl chloride, has been used as an ionophore in membrane sensors for barium ions. Such sensors exhibit high selectivity and stability over a wide pH range, demonstrating potential for use in detecting barium in various samples (Hassan et al., 2003).

Selective Chemical Synthesis

2,6-Dimethoxyphenol has been used in a Friedel-Crafts reaction to achieve selective cleavage and acylation, forming ortho-acylated catechols. This selective process is significant for synthesizing various compounds used in supramolecular chemistry, flavors, fragrances, and as precursors for pesticides (Adogla et al., 2012).

Antitumor Activity Studies

Compounds structurally related to 2,6-dimethoxynicotinoyl chloride, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have been synthesized and shown significant activity against certain types of tumors, such as the Walker 256 carcinosarcoma in rats. This demonstrates potential applications in cancer research and treatment (Grivsky et al., 1980).

Organometallic Chemistry

In organometallic chemistry, compounds like 6,6'-dimethoxy-2,2'-bipyridine, related to 2,6-dimethoxynicotinoyl chloride, have been utilized in reactions with palladium and platinum to form adducts and cyclometalated complexes. Such reactions and the resulting complexes have implications for catalysis and the development of new materials (Cocco et al., 2014).

Safety And Hazards

While specific safety and hazard information for 2,6-Dimethoxynicotinoyl chloride is not available from the search results, general safety measures for handling chemicals should always be followed. These include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Propiedades

IUPAC Name |

2,6-dimethoxypyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)11)8(10-6)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFIUEAPXPVWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634673 | |

| Record name | 2,6-Dimethoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethoxynicotinoyl chloride | |

CAS RN |

95383-48-5 | |

| Record name | 2,6-Dimethoxypyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)